A Technical Guide to the Comparative Properties of 4-Mesitylthiazol-2-amine: Free Base vs. Hydrobromide Salt
A Technical Guide to the Comparative Properties of 4-Mesitylthiazol-2-amine: Free Base vs. Hydrobromide Salt
An In-depth Technical Guide
Introduction
The 2-aminothiazole structure is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 4-Mesitylthiazol-2-amine, combines this privileged scaffold with a bulky, lipophilic mesityl (2,4,6-trimethylphenyl) group, presenting unique challenges and opportunities for drug development.
A critical decision in the journey of any ionizable Active Pharmaceutical Ingredient (API) from discovery to a viable drug product is the selection of its physical form. While the free base form of an amine is the parent molecule, its properties are often suboptimal for pharmaceutical applications. Salt formation is a powerful and widely employed strategy to modulate the physicochemical and biopharmaceutical characteristics of a drug candidate.[5][6][7]
This technical guide provides an in-depth, comparative analysis of 4-Mesitylthiazol-2-amine free base and its corresponding hydrobromide (HBr) salt. We will explore the fundamental differences in their properties, from solubility and stability to analytical signatures. The causality behind these differences will be explained, and field-proven experimental protocols will be provided for researchers, scientists, and drug development professionals to characterize and select the optimal form for their specific application.
Section 1: Molecular Overview and Salt Formation
The transformation from the free base to the hydrobromide salt is a straightforward acid-base reaction. The 2-aminothiazole moiety contains basic nitrogen atoms. The lone pair of electrons on the exocyclic amino group can accept a proton (H⁺) from hydrobromic acid (HBr). This protonation results in the formation of a positively charged ammonium cation, with the bromide anion serving as the counter-ion. The resulting ionic pair is the hydrobromide salt.
Caption: Acid-base reaction for the formation of the hydrobromide salt.
Section 2: Comparative Physicochemical Properties
The conversion of the neutral free base into its ionic salt form has profound consequences for its physical and chemical properties. These differences are fundamental to the selection process for drug development.
| Property | 4-Mesitylthiazol-2-amine (Free Base) | 4-Mesitylthiazol-2-amine HBr (Hydrobromide Salt) | Rationale for Difference |
| Molecular Formula | C₁₂H₁₄N₂S | C₁₂H₁₅BrN₂S | Addition of one molecule of HBr. |
| Molecular Weight | 218.32 g/mol | 299.23 g/mol | Additive mass of HBr (80.91 g/mol ). |
| Appearance | Typically a crystalline solid. | Typically a crystalline solid. | Both forms are generally crystalline, but crystal habit may differ. |
| Melting Point | Moderate | Significantly Higher | Strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces (e.g., hydrogen bonds) in the free base crystal.[5] |
| Aqueous Solubility | Very Low | Significantly Higher | The ionic nature of the salt allows for strong ion-dipole interactions with water, enhancing solubility.[8][9][10] The free base is dominated by its large, hydrophobic mesityl group. |
| Organic Solubility | Soluble in non-polar solvents (e.g., DCM, Ether) | Poorly soluble in non-polar solvents; soluble in polar protic solvents (e.g., Methanol). | The neutral, lipophilic free base is more compatible with non-polar environments. The ionic salt requires polar solvents to solvate the ions. |
| Chemical Stability | Less Stable | More Stable | Protonation of the amine reduces its nucleophilicity and susceptibility to oxidative degradation pathways.[11] |
| Hygroscopicity | Typically Low / Non-hygroscopic | Potentially Moderate to High | Hydrohalide salts, in general, have a tendency to absorb atmospheric moisture.[12][13] |
Melting Point
The melting point is a primary indicator of the strength of the forces holding a crystal lattice together. For the free base, these are primarily van der Waals forces and hydrogen bonds. The hydrobromide salt, however, benefits from powerful electrostatic interactions between the positively charged aminium cation and the bromide anion. This ionic bonding creates a much more stable crystal lattice, which consequently requires significantly more thermal energy to disrupt, resulting in a higher melting point.[5]
Solubility
Solubility is arguably the most critical property improved by salt formation.[6][14]
-
Aqueous Solubility: The large, non-polar mesityl group makes the free base practically insoluble in water. Upon conversion to the hydrobromide salt, the molecule becomes ionic. Water, a highly polar solvent, can now effectively solvate the charged species through favorable ion-dipole interactions, dramatically increasing solubility.[15] This is paramount for developing oral or injectable drug formulations.
-
Organic Solvent Solubility: The relationship is inverted in non-polar organic solvents. The neutral free base is readily dissolved by solvents like dichloromethane or diethyl ether. The ionic salt is insoluble in such media because these low-polarity solvents cannot overcome the high lattice energy of the salt.
Stability
The chemical stability of an API is crucial for ensuring a long shelf-life and preventing the formation of degradation products. The exocyclic amine group in the free base is a potential site for oxidation. By protonating this amine to form the salt, its electron-donating and nucleophilic character is greatly diminished, rendering it less susceptible to oxidative degradation.[11] Furthermore, the more robust crystalline form of the salt can offer better protection against solid-state degradation.
Hygroscopicity
A significant consideration for salt forms is hygroscopicity—the tendency to absorb moisture from the air. While improving many properties, hydrohalide salts can be hygroscopic, which can negatively impact powder flow, stability, and manufacturing processes.[12] The degree of hygroscopicity depends on the specific salt and its crystal form. If the hydrobromide salt is found to be highly hygroscopic, it may require controlled, low-humidity conditions for storage and handling, or further investigation into alternative, less hygroscopic salt forms.[13][16]
Section 3: Synthesis and Preparation
Synthesis of 4-Mesitylthiazol-2-amine (Free Base)
A common and effective method for synthesizing substituted 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea. For 4-mesitylthiazol-2-amine, the likely precursors would be 2-bromo-1-mesitylethan-1-one and thiourea.
Preparation of the Hydrobromide Salt
The conversion to the hydrobromide salt is a standard laboratory procedure. The free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol. A stoichiometric equivalent of hydrobromic acid is then added slowly with stirring. The salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.
Section 4: Analytical Characterization Workflow
Distinguishing between the free base and its salt form is essential for quality control. A combination of spectroscopic and analytical techniques provides a definitive characterization.
Caption: Workflow for the analytical characterization of the free base and salt.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly effective for distinguishing between an amine and its salt.[17]
-
Free Base: The spectrum will show characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹.
-
HBr Salt: The spectrum changes dramatically. A very broad and strong absorption band appears at a lower frequency, typically between 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the ammonium salt. Additionally, N-H bending vibrations for the NH₂⁺ group will appear in the 1560-1620 cm⁻¹ region.[18][19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on or near the protonated nitrogen atom in the salt will experience a significant downfield shift (to a higher ppm value) compared to the free base. This is due to the deshielding effect of the positive charge. The chemical shift of the N-H protons themselves will also change and may appear as a broader signal.[20][21]
-
¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will also be shifted downfield.
-
Other Analytical Techniques
-
Mass Spectrometry (MS): In positive-ion mode ESI-MS, both the free base and the salt will show a peak corresponding to the protonated free base, [M+H]⁺. However, in negative-ion mode, the salt sample will show a characteristic isotopic pattern for the bromide anion (⁷⁹Br and ⁸¹Br), which will be absent for the free base.[20]
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen. The theoretical values for the free base (C₁₂H₁₄N₂S) and the HBr salt (C₁₂H₁₅BrN₂S) are different. A close match between experimental and theoretical values confirms the identity and purity of the respective form.
-
Powder X-Ray Diffraction (PXRD): As crystalline solids, the free base and its salt will have distinct crystal lattice structures, resulting in unique PXRD patterns. This technique is the gold standard for identifying the solid form and can distinguish between different polymorphs.
Section 5: Implications for Pharmaceutical Development
The choice between the free base and the hydrobromide salt directly impacts the entire drug development pipeline.
-
Formulation Strategy: The significantly enhanced aqueous solubility of the hydrobromide salt makes it the prime candidate for oral solid dosage forms (tablets, capsules) and aqueous-based liquid formulations (oral solutions, intravenous injections).[9] The free base would be limited to niche applications like non-polar topical formulations or potentially as a precursor for generating the salt in situ.
-
Bioavailability: For orally administered drugs, poor aqueous solubility is a major cause of low and erratic bioavailability. The higher solubility and faster dissolution rate of the HBr salt are expected to lead to more rapid and complete absorption from the gastrointestinal tract, resulting in improved bioavailability and more predictable therapeutic outcomes.[7]
-
Manufacturing and Stability (CMC): From a Chemistry, Manufacturing, and Controls (CMC) perspective, the salt form is often advantageous. Its typically higher melting point and robust crystalline nature can make it easier to handle, process, and purify on a large scale.[5][11] However, the potential for hygroscopicity is a critical parameter that must be carefully controlled during manufacturing and storage to ensure product quality and stability.
Section 6: Detailed Experimental Protocols
Protocol 1: Preparation of 4-Mesitylthiazol-2-amine Hydrobromide
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Mesitylthiazol-2-amine free base in a minimal amount of anhydrous isopropanol (approx. 10-20 mL per gram of free base) with stirring at room temperature.
-
Acid Addition: While stirring, add 1.05 equivalents of a 48% aqueous solution of hydrobromic acid dropwise via a syringe.
-
Precipitation: A white precipitate should form almost immediately. Continue stirring the slurry at room temperature for 1-2 hours to ensure complete salt formation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol to remove any residual acid or unreacted free base.
-
Drying: Dry the resulting white solid under high vacuum at 40-50 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the salt using the analytical methods described in Section 4.
Protocol 2: Comparative Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the test compound (either free base or HBr salt) to separate vials containing a fixed volume (e.g., 5 mL) of phosphate-buffered saline (PBS) at pH 7.4. The solid should be clearly visible at the bottom of the vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Sampling and Filtration: After equilibration, allow the vials to stand for 1 hour for the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Compare the determined concentration (in mg/mL or µg/mL) for the free base and the HBr salt.
Protocol 3: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the sample onto the DVS instrument's microbalance.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.
-
Sorption/Desorption Cycle: Program the instrument to perform a sorption-desorption cycle.
-
Sorption: Increase the RH in stepwise increments (e.g., 10% steps) from 0% to 90% RH. At each step, hold the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).
-
Desorption: Decrease the RH in the same stepwise increments from 90% back down to 0% RH.
-
-
Data Analysis: Plot the change in mass (%) versus the relative humidity (%). The resulting sorption/desorption isotherm reveals the hygroscopic nature of the material. A significant mass gain indicates hygroscopicity.
Conclusion
The selection between the free base and a salt form is a pivotal decision in pharmaceutical development. For 4-Mesitylthiazol-2-amine, the conversion to its hydrobromide salt offers clear and significant advantages in the critical areas of aqueous solubility and chemical stability. These improvements are highly likely to translate into enhanced bioavailability and a more robust, manufacturable drug substance. While the potential for hygroscopicity associated with the hydrobromide salt requires careful assessment and management, the overall profile of the salt form presents a much more promising path for the development of a successful pharmaceutical product. The systematic characterization using the principles and protocols outlined in this guide will enable researchers to make an informed, data-driven decision.
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